
Phthalimidinoglutarimide-5'-propargyl-C3-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-5’-propargyl-C3-OH is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural features, which include a phthalimide core, a glutarimide moiety, and a propargyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-C3-OH typically involves multi-step organic reactions. One common synthetic route includes the condensation of phthalic anhydride with a primary amine to form the phthalimide core. This is followed by the introduction of the glutarimide moiety through a series of cyclization and substitution reactions. The final step involves the addition of the propargyl group, which can be achieved using propargyl bromide under basic conditions.
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-propargyl-C3-OH may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization, chromatography, and distillation to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-C3-OH undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-5’-propargyl-C3-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-C3-OH involves its interaction with specific molecular targets and pathways. The propargyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The glutarimide moiety may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Phthalimidinoglutarimide-5’-propargyl-C3-OH can be compared with other similar compounds, such as:
- Phthalimidinoglutarimide-5’-propargyl-C1-OH
- Phthalimidinoglutarimide-5’-propargyl-O-C2-acid
These compounds share similar structural features but differ in the specific functional groups attached to the core structure
Eigenschaften
Molekularformel |
C19H20N2O4 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
3-[6-(6-hydroxyhex-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H20N2O4/c22-10-4-2-1-3-5-13-6-7-15-14(11-13)12-21(19(15)25)16-8-9-17(23)20-18(16)24/h6-7,11,16,22H,1-2,4,8-10,12H2,(H,20,23,24) |
InChI-Schlüssel |
UPSNHZFWKLJBEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


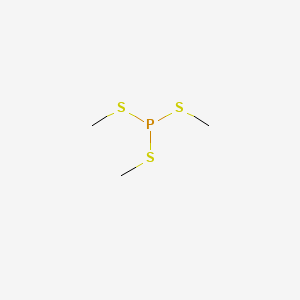
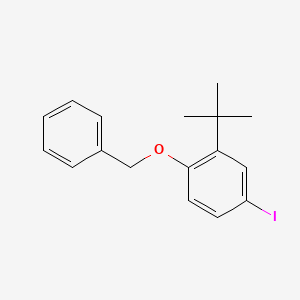

![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760770.png)
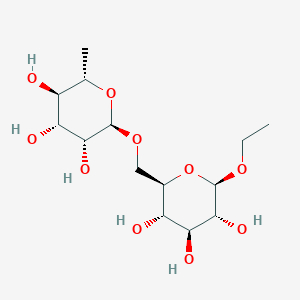
![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)
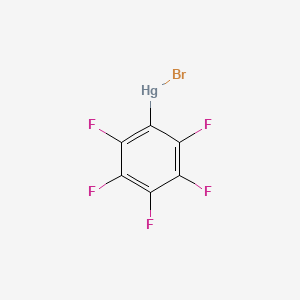
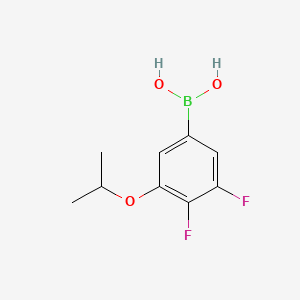

![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)
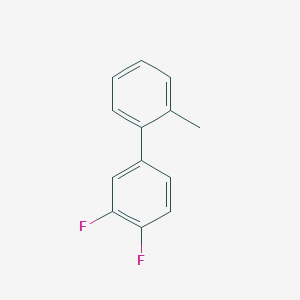
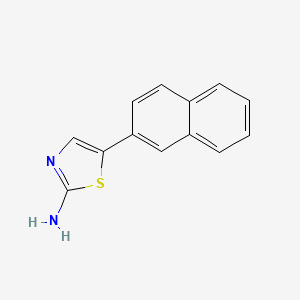
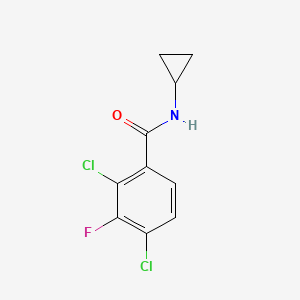
![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)
